

Kinome-Wide Selectivity of LDN-212854: A Comparative Analysis

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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This guide provides a comprehensive comparison of the kinome-wide selectivity of **LDN-212854** against other known inhibitors of the bone morphogenetic protein (BMP) signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

LDN-212854 is a potent ATP-competitive inhibitor of the BMP type I receptor kinase ALK2 (Activin A receptor type 1, ACVR1)[1][2][3]. It was developed as a more selective analogue of previous BMP inhibitors like Dorsomorphin and LDN-193189[1][4]. Its enhanced selectivity for ALK2 over other BMP type I receptors and, notably, the TGF- β type I receptor ALK5, makes it a valuable tool for dissecting BMP signaling pathways and a potential therapeutic candidate for conditions driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP)[1][3][5].

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of **LDN-212854** and other relevant inhibitors against a panel of selected kinases. This data highlights the potency and selectivity of **LDN-212854**.

Kinase	LDN-212854 IC50 (nM)	LDN-193189 IC50 (nM)	Dorsomorp hin IC50 (nM)	DMH1 IC50 (nM)	K02288 IC50 (nM)
Primary Targets					
ALK1 (ACVRL1)	~10	0.8[6][7]	~10-fold weaker than LDN- 193189[1]	6-fold less potent than on ALK2	1.8[1]
ALK2 (ACVR1)	1.2[1]	0.7 - 5[1][3]	~10-fold weaker than LDN- 193189[1]	12.6 - 108[8]	1.1[1]
ALK3 (BMPR1A)	~80	5.3 - 30[3][6] [7]	~10-fold weaker than LDN- 193189[1]	19-fold less potent than on ALK2	5-34
Key Selectivity Targets					
ALK5 (TGFβR1)	>10,000	110	>10,000	No significant inhibition	321[2]
Key Off- Targets					
RIPK2	< 100	< 100	-	-	-
ABL1	< 100	< 100	-	-	-
PDGFRβ	< 100	< 100	-	No significant inhibition	-
VEGFR2 (KDR)	> 300	~215	~25	No significant inhibition	-

KIT	> 300	-	-	-	-
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Note: IC50 values can vary between different assay conditions. The data presented here is aggregated from multiple sources for comparative purposes.

As the data indicates, **LDN-212854** exhibits high potency against its primary target, ALK2, comparable to that of LDN-193189 and K02288[1]. However, its key advantage lies in its remarkable selectivity. **LDN-212854** is significantly less active against ALK3 compared to LDN-193189, providing a tool to discriminate between ALK2- and ALK3-mediated signaling[1]. Most notably, **LDN-212854** displays a dramatic improvement in selectivity against the TGF- β receptor ALK5, with a selectivity ratio (ALK5 IC50 / ALK2 IC50) of approximately 7000-fold, a significant enhancement over LDN-193189's ~175-fold selectivity[1]. While **LDN-212854** demonstrates improved selectivity within the BMP/TGF- β receptor families, it shares some off-target activities with LDN-193189, including inhibition of RIPK2, ABL1, and PDGFR- β at sub-micromolar concentrations[1].

Experimental Protocols

The determination of kinome-wide selectivity is crucial for the characterization of any kinase inhibitor. Below is a generalized protocol for an in vitro kinase assay, a common method used to assess inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **LDN-212854**) against a panel of purified protein kinases.

Materials:

- Purified recombinant protein kinases
- Specific peptide or protein substrates for each kinase
- Test compound (inhibitor) at various concentrations
- ATP (Adenosine triphosphate), often radiolabeled ([γ -32P]ATP or [γ -33P]ATP)

- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well filter plates or phosphocellulose paper
- Scintillation counter or phosphorimager
- Stop solution (e.g., phosphoric acid)
- Wash buffer

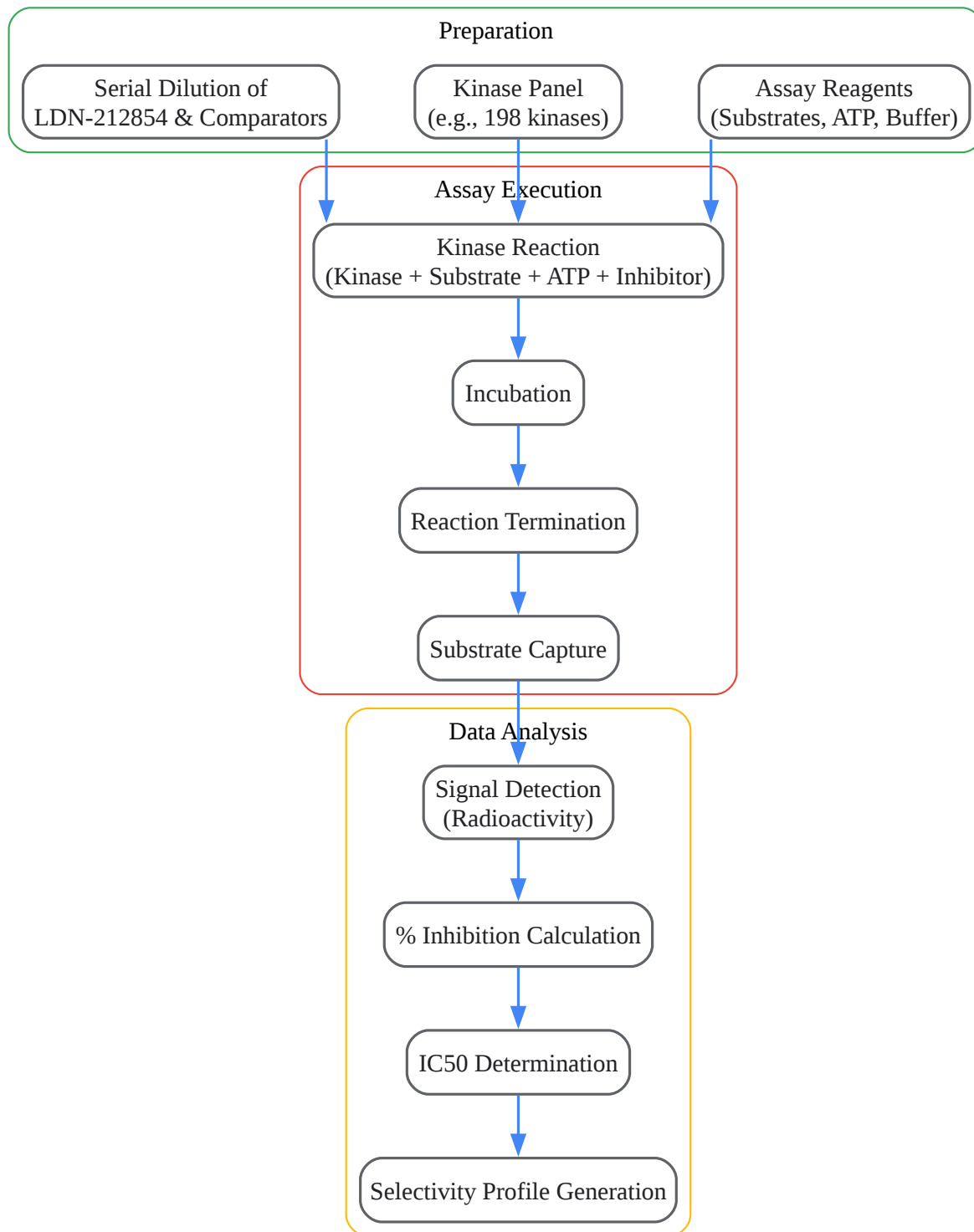
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
- **Reaction Mixture Preparation:** In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
- **Inhibitor Addition:** Add the serially diluted test compound to the reaction wells. Include control wells with solvent only (no inhibitor) and wells with no kinase activity (background).
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP (including a tracer amount of radiolabeled ATP).
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- **Reaction Termination:** Stop the reaction by adding a stop solution, such as a high concentration of phosphoric acid.
- **Substrate Capture:** Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate.
- **Washing:** Wash the filter plate or paper multiple times with a wash buffer to remove unincorporated radiolabeled ATP.
- **Detection:** Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.

- Data Analysis:
 - Subtract the background reading from all wells.
 - Normalize the data to the control wells (no inhibitor) to determine the percentage of kinase inhibition for each compound concentration.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

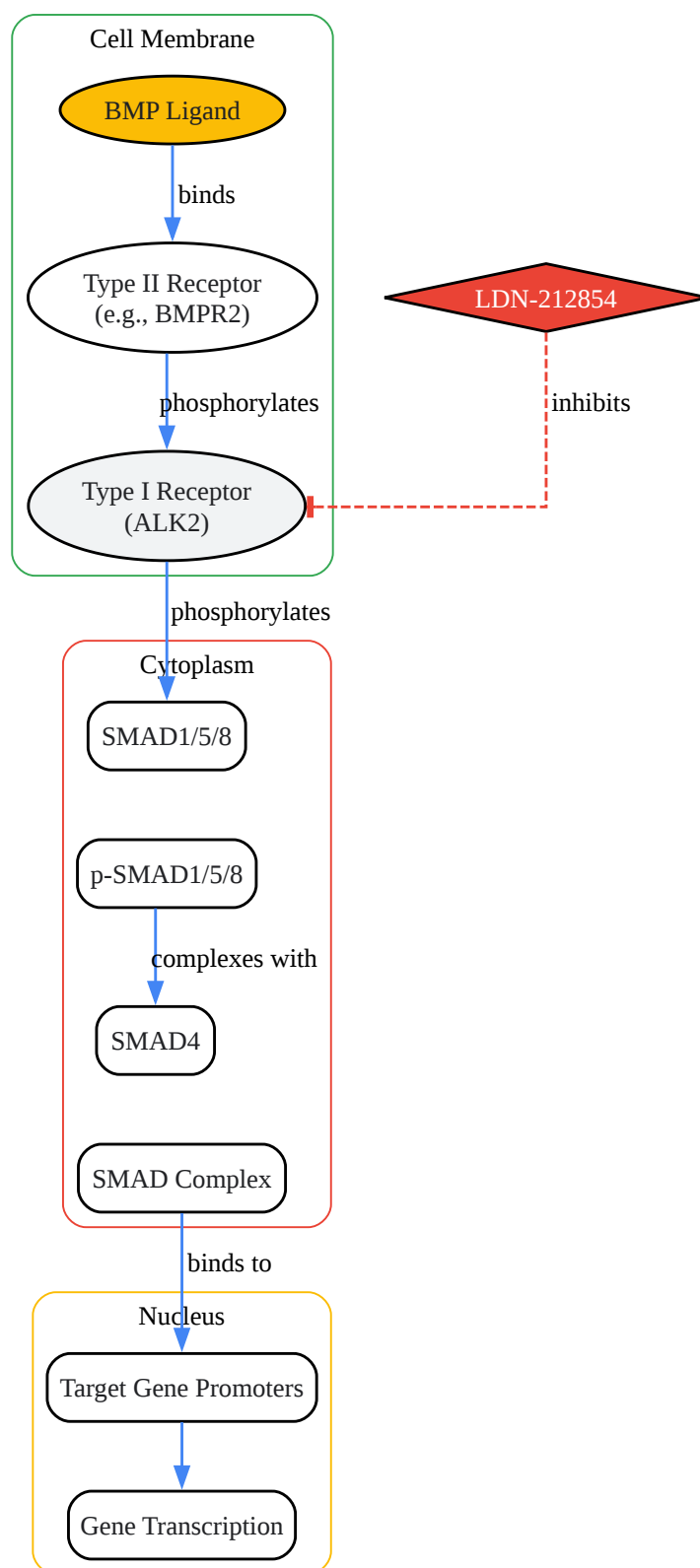
Visualizing the Process and Pathway

To better understand the experimental approach and the biological context of **LDN-212854**'s action, the following diagrams are provided.



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Kinome-wide selectivity screening workflow.



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Simplified BMP signaling pathway and the inhibitory action of **LDN-212854**.

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